Cas no 946367-79-9 (2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide)

2-(4-Chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a 4-chlorophenyl group and a thiophene-2-carbonyl moiety. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The compound's hybrid heterocyclic architecture, combining quinoline and thiophene motifs, may confer favorable binding properties in pharmacological applications. The presence of the chlorophenyl group could enhance lipophilicity, influencing bioavailability. This compound is of interest for structure-activity relationship studies in drug discovery, particularly for targets requiring rigid, polycyclic frameworks with tunable electronic properties. Proper handling requires standard laboratory precautions due to its synthetic organic nature.
2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide structure
946367-79-9 structure
Product Name:2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide
CAS No:946367-79-9
MF:C22H19ClN2O2S
MW:410.916463136673
CID:5516340
Update Time:2025-05-21

2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
    • 2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide
    • Inchi: 1S/C22H19ClN2O2S/c23-17-8-5-15(6-9-17)13-21(26)24-18-10-7-16-3-1-11-25(19(16)14-18)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26)
    • InChI Key: RACJRPSFKBAZGQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C1SC=CC=1)=O)(=O)CC1=CC=C(Cl)C=C1

2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide Pricemore >>

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Additional information on 2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide

2-(4-Chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide: A Comprehensive Overview

The compound with CAS No. 946367-79-9, known as 2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a complex structure that combines several functional groups, including a chlorophenyl group, a thiophene ring, and a tetrahydroquinoline moiety. Its unique composition makes it a promising candidate for various applications in drug discovery and materials science.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The chlorophenyl group is known to enhance the pharmacokinetic properties of molecules, making them more bioavailable. Meanwhile, the thiophene ring introduces aromaticity and electron-withdrawing effects, which can influence the molecule's reactivity and stability. The tetrahydroquinoline moiety adds structural rigidity and can serve as a scaffold for further functionalization.

One of the most exciting developments involving this compound is its role in the synthesis of bioactive molecules. Researchers have explored its ability to act as a precursor in the construction of heterocyclic compounds, which are crucial in drug design. For instance, its use in the synthesis of thiazole derivatives has shown potential in anti-inflammatory and anticancer studies. These findings underscore the versatility of this compound in medicinal chemistry.

In addition to its pharmacological applications, this compound has also been studied for its electronic properties. The thiophene ring contributes to conjugation within the molecule, making it a candidate for use in organic electronics. Recent research has focused on its application in polymer-based conductive materials, where it could potentially enhance the electrical performance of devices such as sensors and organic light-emitting diodes (OLEDs).

The synthesis of 2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the tetrahydroquinoline ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. These methods ensure high yields and purity, making the compound suitable for large-scale production.

From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental impact and to develop sustainable manufacturing processes.

In conclusion, 2-(4-chlorophenyl)-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future advancements in chemistry and related fields.

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